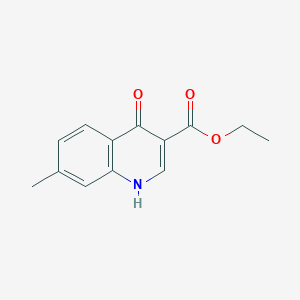
2-(2,3-dihydro-1H-inden-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1H-inden-4-yl)acetonitrile, also known as 2-Indenylacetonitrile (2-IAN), is an organic compound with a molecular formula of C11H9N. It is a colorless liquid with a sweet odor and a boiling point of 176 °C. 2-IAN has various applications in the field of organic synthesis, such as its use as a reagent in the synthesis of indenones and indenols. It is also a useful intermediate for the synthesis of heterocyclic compounds.
Scientific Research Applications
2-IAN is a useful reagent for the synthesis of indenones and indenols. It has also been used in the synthesis of heterocyclic compounds, such as indenopyridines and indenopyrimidines. Additionally, 2-IAN has been used in the synthesis of other organic compounds, such as indenyl-substituted ketones, indenyl-substituted carboxylic acids, and indenyl-substituted amines.
Mechanism of Action
2-IAN is an important intermediate in the synthesis of indenones and indenols. The reaction between 2-methyltetralin and acetonitrile in the presence of a base produces 2-IAN as a product. The reaction proceeds through a nucleophilic addition-elimination mechanism, in which the base acts as a nucleophile, attacking the carbon atom of the 2-methyltetralin molecule. The resulting intermediate is then subjected to an elimination reaction, in which the base removes the hydrogen atom from the methyl group of the intermediate, producing 2-IAN as a product.
Biochemical and Physiological Effects
2-IAN is not known to have any significant biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
2-IAN is a useful reagent for the synthesis of indenones and indenols. It is also a useful intermediate for the synthesis of heterocyclic compounds. The advantages of using 2-IAN in laboratory experiments include its high boiling point, low toxicity, and low cost. However, it is important to note that 2-IAN is a flammable liquid and should be handled with caution.
Future Directions
In the future, 2-IAN could be used in the synthesis of other organic compounds, such as indenyl-substituted ketones, indenyl-substituted carboxylic acids, and indenyl-substituted amines. Additionally, 2-IAN could be used as a catalyst in organic reactions, such as Diels-Alder reactions. Finally, 2-IAN could be used in the synthesis of pharmaceuticals, such as indenyl-substituted drugs.
Synthesis Methods
2-IAN can be synthesized via the reaction between 2-methyltetralin and acetonitrile in the presence of a base, such as sodium hydroxide or sodium carbonate. The reaction is carried out at a temperature of 70 °C for one hour, and the product is then separated by distillation.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,3-dihydro-1H-inden-4-yl)acetonitrile involves the reaction of 2-(1H-inden-4-yl)acetonitrile with hydrogen gas in the presence of a palladium catalyst.", "Starting Materials": [ "2-(1H-inden-4-yl)acetonitrile", "Hydrogen gas", "Palladium catalyst" ], "Reaction": [ "The 2-(1H-inden-4-yl)acetonitrile is dissolved in a suitable solvent, such as ethanol or methanol.", "Hydrogen gas is bubbled through the solution in the presence of a palladium catalyst.", "The reaction mixture is heated to a suitable temperature, typically around 50-100°C.", "The reaction is allowed to proceed until complete conversion of the starting material is achieved, as determined by TLC or HPLC analysis.", "The product, 2-(2,3-dihydro-1H-inden-4-yl)acetonitrile, is isolated by filtration or extraction and purified by recrystallization or chromatography." ] } | |
CAS RN |
139190-29-7 |
Molecular Formula |
C11H11N |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



